molecular formula C19H17FN2O3 B11404825 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide

Cat. No.: B11404825
M. Wt: 340.3 g/mol
InChI Key: ZIJXNXMXKFBVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an oxazole ring, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzonitrile with hydroxylamine to form 4-fluorobenzamidoxime, which is then cyclized to form the oxazole ring.

    Attachment of the Propoxybenzamide Moiety: The propoxybenzamide group can be introduced through a nucleophilic substitution reaction. This involves reacting 2-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the oxazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxybenzamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced products.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propoxybenzamide moiety might yield 2-propoxybenzoic acid, while nucleophilic substitution of the fluorophenyl group could result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies, providing insights into molecular dynamics and interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The oxazole ring and fluorophenyl group are key to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: This compound shares the fluorophenyl group but lacks the oxazole ring and propoxybenzamide moiety.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring instead of an oxazole ring and has different substituents on the phenyl rings.

Uniqueness

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide is unique due to its combination of a fluorophenyl group, an oxazole ring, and a propoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide

InChI

InChI=1S/C19H17FN2O3/c1-2-11-24-17-6-4-3-5-15(17)19(23)21-18-12-16(22-25-18)13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3,(H,21,23)

InChI Key

ZIJXNXMXKFBVDL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.